

# The Pharmacokinetics and Pharmacodynamics of SS-208: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SS-208**, also known as AVS100, is a selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-tumor activity, particularly in melanoma and colon cancer models.[1][2] Its primary mechanism of action involves the modulation of the tumor microenvironment to elicit a pro-inflammatory and anti-tumor immune response.[1][2] This technical guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **SS-208**, summarizing key quantitative data, experimental protocols, and associated signaling pathways to support ongoing research and development efforts.

## **Pharmacokinetics**

Preclinical studies in C57BL/6 mice have provided initial insights into the pharmacokinetic profile of **SS-208**. Following oral administration, plasma concentrations of **SS-208** peak at 3 hours and are no longer detectable after 24 hours, suggesting a relatively rapid absorption and clearance.[1] The choice of formulation has been shown to significantly impact bioavailability, with a polyethylene glycol (PEG-6000) formulation demonstrating superior performance compared to carboxymethylcellulose (CMC).[1]



## Preclinical Pharmacokinetic Parameters of SS-208 in

**Mice** 

Parameter	Formulation	Value	Species	Administrat ion Route	Reference
Time to Peak Concentratio n (Tmax)	PEG-6000	3 hours	C57BL/6 Mice	Oral Gavage	[1]
Detectable Plasma Levels	PEG-6000	Undetectable at 24 hours	C57BL/6 Mice	Oral Gavage	[1]
Bioavailability	PEG-6000	Higher than CMC formulation	C57BL/6 Mice	Oral Gavage	[1]

Note: Specific Cmax and AUC values were not publicly available in the reviewed literature but the study indicated higher levels with the PEG-6000 formulation. Bioavailability was calculated using the formula:  $F = 100 \times AUCpo \times Div/AUCiv \times Dpo.[1]$ 

#### **Experimental Protocol: Pharmacokinetic Study in Mice**

Objective: To determine the plasma pharmacokinetic parameters of **SS-208** following a single oral administration in male C57BL/6 mice.[1]

#### Methodology:

- Animal Model: Male C57BL/6 mice were used for the study.
- Formulations: SS-208 was formulated in either O-carboxymethylcellulose (CMC) or polyethylene glycol (PEG-6000).[1]
- Administration: A single dose of SS-208 was administered via oral gavage to both fed and starved mice.[1]
- Sample Collection: Blood samples were collected at various time points post-administration (n=3 mice per time point per group).[1]



- Analysis: Plasma concentrations of SS-208 were determined using liquid chromatographymass spectrometry (LC-MS).[1]
- Data Analysis: Concentration-time curves were generated to determine pharmacokinetic parameters including Cmax, AUClast, and bioavailability.[1]

## **Pharmacodynamics**

The primary pharmacodynamic effect of **SS-208** is the selective inhibition of HDAC6, which leads to a cascade of downstream events that culminate in an anti-tumor immune response. The IC50 for **SS-208** against HDAC6 is 12 nM.

#### **Mechanism of Action**

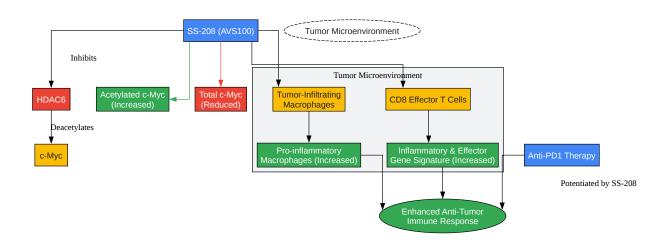
**SS-208**'s anti-tumor activity is not primarily driven by direct cytotoxicity to cancer cells. Instead, it remodels the tumor microenvironment to be more pro-inflammatory.[1] This is achieved through several key mechanisms:

- Increased Pro-inflammatory Macrophages: SS-208 treatment leads to an increase in proinflammatory tumor-infiltrating macrophages.[1]
- Enhanced T-Cell Response: It promotes the infiltration of CD8 effector T cells with an inflammatory and T cell effector gene signature.[1]
- Modulation of c-Myc: SS-208 treatment results in increased acetylation of the oncoprotein c-Myc and a reduction in total c-Myc protein levels.[1]
- Potentiation of Immunotherapy: SS-208 has been shown to increase the efficacy of antiprogrammed cell death protein 1 (anti-PD1) therapy, leading to complete remission in some melanoma models.[1]

### **Signaling Pathway**

The inhibition of HDAC6 by **SS-208** initiates a signaling cascade that ultimately enhances the anti-tumor immune response.





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Caption: Signaling pathway of SS-208 (AVS100) in the tumor microenvironment.

## Experimental Protocol: In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor effect of **SS-208** as a standalone therapy and in combination with anti-PD1 treatment in mouse models of melanoma and colon cancer.[1]

#### Methodology:

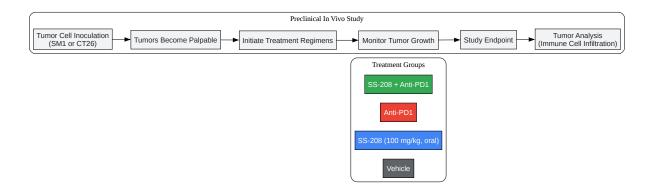
- Animal Models:
  - SM1 melanoma cells were injected subcutaneously into mice.[1]
  - CT26 colon cancer cells were injected subcutaneously into mice.[1]



- Treatment Groups:
  - Vehicle control
  - SS-208 (AVS100) standalone
  - Anti-PD1 antibody standalone
  - SS-208 and anti-PD1 combination
- Administration:
  - SS-208 was administered daily via oral gavage at a dose of 100 mg/kg, formulated in PEG-6000.[1]
  - Anti-PD1 antibody was administered as per standard protocols.
- Tumor Growth Monitoring: Tumor size was measured regularly to assess treatment efficacy.
- Immunophenotyping: At the end of the study, tumors were harvested for analysis of immune cell infiltration (e.g., macrophages, CD8 T cells) by flow cytometry or other methods.[1]

## **Experimental Workflow**





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#### References

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- 2. The HDAC6 inhibitor AVS100 (SS208) induces a pro-inflammatory tumor microenvironment and potentiates immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
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